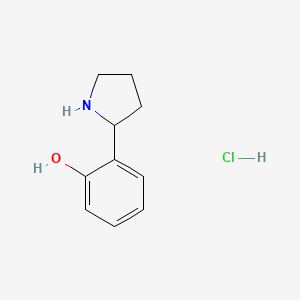

2-(Pyrrolidin-2-yl)phenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-2-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-10-6-2-1-4-8(10)9-5-3-7-11-9;/h1-2,4,6,9,11-12H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIZWCXJFHKFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Pyrrolidin-2-yl)phenol Hydrochloride from Proline

This guide provides a comprehensive overview of a robust synthetic pathway for producing 2-(Pyrrolidin-2-yl)phenol hydrochloride, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid, proline. The synthesis is presented with a focus on the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols.

Introduction and Strategic Overview

The target molecule, 2-(Pyrrolidin-2-yl)phenol, contains a chiral pyrrolidine ring directly attached to a phenol moiety. This structural motif is of significant interest in drug discovery due to its potential to form key interactions with biological targets. The synthesis leverages the inherent chirality of L- or D-proline to construct the target molecule enantioselectively.

The overall synthetic strategy involves a four-step sequence starting from N-protected proline:

-

N-Protection: The secondary amine of proline is protected to prevent unwanted side reactions during the subsequent electrophilic aromatic substitution. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the planned reaction conditions and its facile removal.

-

Intramolecular Friedel-Crafts Acylation: The core carbon-carbon bond is formed by converting the N-Boc-proline into a reactive acylating agent, which then undergoes an intramolecular electrophilic aromatic substitution onto a phenol ring. This is the key bond-forming step.

-

Ketone Reduction: The product of the acylation is a ketone, which must be reduced to a methylene group to yield the desired alkyl-substituted phenol.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which simultaneously protonates the pyrrolidine nitrogen to form the final hydrochloride salt.

Visualized Synthetic Workflow

The following diagram outlines the complete synthetic pathway from L-Proline to the target hydrochloride salt.

Caption: Overall synthetic pathway from L-Proline to the target compound.

Detailed Mechanistic Analysis and Protocols

Step 1: N-Protection of L-Proline

Causality and Expertise: The initial step is the protection of the secondary amine of proline. This is critical because the free amine is nucleophilic and would react with the Lewis acid catalyst used in the subsequent Friedel-Crafts step, deactivating the catalyst and preventing the desired C-acylation.[1] The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the conditions of Friedel-Crafts acylation but can be readily removed under acidic conditions that are compatible with the final product.[2]

Experimental Protocol: Synthesis of N-Boc-L-Proline

-

Dissolve L-Proline (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq.) and stir until the proline has completely dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-Proline as a white solid or viscous oil.

Step 2: Friedel-Crafts Acylation of Phenol

Causality and Expertise: This is the key C-C bond-forming step. The N-Boc-L-Proline is activated and reacts with phenol in the presence of a Lewis acid catalyst. Phenols are bidentate nucleophiles, meaning they can undergo C-acylation (on the ring) or O-acylation (on the hydroxyl group).[3] O-acylation is often the kinetically favored product, while the desired C-acylation is thermodynamically more stable. Using an excess of a strong Lewis acid like AlCl₃ at elevated temperatures can favor the C-acylated product, sometimes via a Fries rearrangement of the initially formed O-acylated ester.[1][3] The reaction is typically directed to the ortho position relative to the hydroxyl group.[4]

Experimental Protocol: Synthesis of 2-(1-Boc-L-proline-2-carbonyl)phenol

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 3.0 eq.).

-

Add a suitable solvent such as 1,2-dichloroethane.

-

Cool the slurry to 0 °C.

-

In a separate flask, convert N-Boc-L-Proline (1.0 eq.) to its acid chloride by reacting with oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (DCM). Carefully remove the solvent and excess reagent in vacuo.

-

Dissolve the crude N-Boc-L-prolyl chloride and phenol (1.1 eq.) in 1,2-dichloroethane.

-

Slowly add this solution to the AlCl₃ slurry at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by slowly adding cold water, followed by 1 M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Ketone

Causality and Expertise: The Friedel-Crafts acylation yields a hydroxyaryl ketone. To obtain the target 2-(Pyrrolidin-2-yl)phenol, the carbonyl group must be fully reduced to a methylene (CH₂) group. Classic methods like the Wolff-Kishner (basic conditions) or Clemmensen (acidic conditions) reductions are suitable. Given the acid-lability of the Boc group, a Wolff-Kishner reduction or a modified variant is often preferred at this stage.

Experimental Protocol: Wolff-Kishner Reduction

-

To a flask equipped with a reflux condenser, add the ketone intermediate (1.0 eq.), diethylene glycol as the solvent, and hydrazine hydrate (10 eq.).

-

Add potassium hydroxide (KOH, 5 eq.) pellets.

-

Heat the mixture to 180-200 °C, allowing water and excess hydrazine to distill off.

-

Maintain the high temperature for 4-6 hours.

-

Cool the reaction mixture, dilute with water, and acidify with HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-2-(pyrrolidin-2-yl)phenol.

-

Purify by column chromatography if necessary.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

Causality and Expertise: The final step involves the removal of the Boc protecting group. This is efficiently achieved under strong acidic conditions.[2] Using a solution of hydrogen chloride (HCl) in an anhydrous solvent like dioxane, methanol, or ethyl acetate serves the dual purpose of cleaving the Boc group and forming the stable, crystalline hydrochloride salt of the product amine in a single step.[5]

Experimental Protocol: Deprotection and Salt Formation

-

Dissolve the N-Boc-2-(pyrrolidin-2-yl)phenol (1.0 eq.) in a minimal amount of anhydrous methanol or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly bubble anhydrous HCl gas through the solution or add a commercially available 4M solution of HCl in dioxane (5-10 eq.).

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

-

The hydrochloride salt will often precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt. The product can be further purified by recrystallization from a solvent system like ethanol/ether.

Data Summary

The following table provides expected data ranges for this synthetic sequence, which may vary based on specific reaction scales and purification efficiencies.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | N-Protection | L-Proline | N-Boc-L-Proline | 90-98% |

| 2 | Friedel-Crafts Acylation | N-Boc-L-Proline | 2-(1-Boc-L-proline-2-carbonyl)phenol | 50-70% |

| 3 | Ketone Reduction | Acyl Ketone Intermediate | 2-(1-Boc-pyrrolidin-2-yl)phenol | 70-85% |

| 4 | Deprotection / Salt Formation | N-Boc Protected Intermediate | This compound | 95-99% |

Conclusion

The synthesis of this compound from proline is a well-established and reliable process that provides access to a valuable chiral building block. The key steps involve the strategic use of a protecting group, a regioselective Friedel-Crafts acylation, a complete reduction of the resulting ketone, and a final deprotection/salt formation. Careful control of reaction conditions, particularly during the Friedel-Crafts step, is crucial for achieving good yields and minimizing side products. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to successfully implement this synthesis in a laboratory setting.

References

- Naeimi, H., Amini, A., & Moradian, M. (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as a catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers.

- Benchchem. (n.d.).

- ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- University of Calgary. (n.d.).

- Semantic Scholar. (2012).

Sources

physicochemical properties of "2-(Pyrrolidin-2-yl)phenol hydrochloride"

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-2-yl)phenol Hydrochloride

Introduction: A Chemist's Perspective on a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold, frequently incorporated into molecules targeting the central nervous system (CNS). This compound emerges as a significant building block in this domain. Its structure, featuring a chiral pyrrolidine ring directly attached to a phenol, presents a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic features. This configuration makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly those designed as enzyme inhibitors or CNS-active compounds.[1]

The hydrochloride salt form is of particular importance as it generally imparts improved aqueous solubility and stability, crucial attributes for both in vitro biological screening and subsequent formulation development.[1] A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is the foundational data upon which all further research and development are built. These properties govern everything from reaction kinetics during synthesis to the absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This guide provides a detailed examination of these core characteristics, blending available data with field-proven experimental protocols for their determination.

Section 1: Core Chemical Identity and Physical State

Accurate identification is the cornerstone of chemical research. The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 2-(2-PYRROLIDINYL)PHENOL HCl | [2] |

| CAS Number | 1894060-68-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄ClNO | [1][2] |

| Molecular Weight | 199.68 g/mol | [1][2][4] |

| Physical Form | Expected to be a crystalline solid | General Principle |

| Storage Conditions | Room temperature, under inert gas | [1][2] |

Section 2: Key Physicochemical Parameters

The behavior of a molecule in both chemical and biological systems is dictated by its intrinsic physicochemical properties. This section delves into the critical parameters for this compound.

Melting Point and Thermal Stability

As an organic salt, the compound is expected to be a crystalline solid with a relatively sharp and high melting point compared to its free base. The melting point is a critical indicator of purity. While specific experimental data is not publicly available, its determination is a fundamental step in characterization.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed into a calibrated melting point apparatus.

-

Heating Profile: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow range (<2°C) is indicative of high purity.

-

Rationale: This slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, providing an accurate measurement.

Solubility Profile

The hydrochloride salt form is intentionally designed to enhance aqueous solubility.[1] This property is paramount for any compound intended for biological testing or formulation into an aqueous-based dosage form. Quantitative solubility data in various media (e.g., water, phosphate-buffered saline (PBS), organic solvents) is essential.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

System Preparation: An excess amount of the compound is added to a known volume of the desired solvent (e.g., pH 7.4 PBS) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Rationale: This method determines the thermodynamic equilibrium solubility, which is the most stable and relevant value for predicting long-term solution behavior and oral absorption.

Acid-Base Properties (pKa)

The molecule possesses two key ionizable groups: the phenolic hydroxyl group (acidic) and the pyrrolidine nitrogen (basic). The pKa values associated with these groups dictate the compound's charge state at different pH values, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets. The pKa of the parent pyrrolidine is approximately 11.3.[5] The phenolic proton is expected to have a pKa in the range of 9-10.

Diagram: Ionization States of 2-(Pyrrolidin-2-yl)phenol

Caption: Predominant ionic forms as a function of pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility throughout the titration.

-

Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) and then back-titrated with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: The pH of the solution is monitored with a calibrated pH electrode after each addition of titrant.

-

Analysis: The pKa values are determined from the titration curve, typically as the pH at the half-equivalence points. Specialized software is used to calculate the derivative of the curve to pinpoint the inflection points accurately.

-

Rationale: Potentiometric titration directly measures the change in pH as the ionizable groups are protonated or deprotonated, providing a reliable and direct measurement of the pKa values.

Section 3: Spectroscopic Profile and Structural Verification

A combination of spectroscopic techniques is required to confirm the identity and structure of the molecule unequivocally. The following diagram illustrates a typical workflow for comprehensive characterization.

Diagram: Analytical Characterization Workflow

Caption: Workflow for comprehensive analytical characterization.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula. For this compound, electrospray ionization (ESI) in positive mode would be ideal, detecting the protonated free base [M+H]⁺.

-

Expected Ion: The free base has a formula of C₁₀H₁₃NO and a monoisotopic mass of 163.10 Da. The expected [M+H]⁺ ion would be observed at m/z 164.11.

-

Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of the pyrrolidine ring or cleavage within the ring, providing further structural confirmation.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Chromatography: The sample is injected into an HPLC or UPLC system coupled to the mass spectrometer. A C18 column is typically used with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Ionization: The column eluent is directed into an ESI source operating in positive ion mode.

-

Detection: The mass analyzer is scanned over a relevant m/z range (e.g., 50-500) to detect the parent ion. If fragmentation is desired, the parent ion is selected and subjected to collision-induced dissociation (CID).

-

Rationale: Coupling liquid chromatography with mass spectrometry (LC-MS) separates the analyte from potential impurities before detection, ensuring that the resulting mass spectrum is from the compound of interest. Formic acid is added to the mobile phase to facilitate protonation and improve ionization efficiency in positive ESI mode.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Expected Peaks:

-

O-H stretch (phenol): Broad peak around 3200-3400 cm⁻¹.

-

N-H⁺ stretch (pyrrolidinium): Broad peak in the 2400-3200 cm⁻¹ region.

-

C-H stretch (aromatic & aliphatic): Peaks between 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-O stretch (phenol): Strong peak around 1200-1260 cm⁻¹.

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: The ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Collection: The anvil is lowered to ensure good contact between the sample and the crystal, and the spectrum is recorded.

-

Rationale: ATR is a modern, convenient technique that requires minimal sample preparation and allows for rapid analysis of solid samples directly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule.

-

¹H NMR (Predicted):

-

Aromatic Protons (4H): Multiplets in the range of δ 6.8-7.5 ppm. The ortho-substitution pattern will lead to complex splitting.

-

Phenolic Proton (1H): A broad singlet, chemical shift highly dependent on solvent and concentration, typically δ 5-9 ppm.

-

Pyrrolidine CH (1H): The proton at the C2 position, adjacent to the phenyl ring, will likely be a multiplet around δ 3.5-4.5 ppm.

-

Pyrrolidine CH₂ (6H): Multiple overlapping multiplets in the aliphatic region, δ 1.8-3.5 ppm.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons: 6 signals between δ 115-160 ppm.

-

Pyrrolidine Carbons: 4 signals in the aliphatic region, δ 25-70 ppm.

-

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Standard ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) experiments are run.

-

Rationale: Using a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum. 2D NMR experiments can be invaluable for unambiguously assigning the complex proton and carbon signals.

Section 4: Safety, Handling, and Storage

While specific toxicity data for this compound is not available, data from the closely related isomer 2-(Pyrrolidin-1-yl)phenol should be used as a precautionary guide.[6]

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery. This guide has outlined its core physicochemical properties, emphasizing that while some specific experimental values are not yet published, they can be reliably determined using the standardized, field-proven protocols described herein. For researchers and drug development professionals, applying these analytical methodologies is a critical first step to ensuring the quality, purity, and suitability of this compound for its intended application, ultimately paving the way for the successful development of novel therapeutics.

References

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

American Elements. (n.d.). (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]

-

ChemBK. (n.d.). (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride. Retrieved from [Link]

-

PubMed. (2013). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]

-

Mallak Specialties. (n.d.). N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Retrieved from [Link]

-

ChemRxiv. (2024). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 1894060-68-4 [amp.chemicalbook.com]

- 3. This compound [mail.sobekbio.com]

- 4. americanelements.com [americanelements.com]

- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Pyrrolidin-1-yl)phenol | C10H13NO | CID 2734845 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Pyrrolidin-2-yl)phenol Hydrochloride: A Key Intermediate in the Development of Trk Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(pyrrolidin-2-yl)phenol hydrochloride (CAS 1894060-68-4), a critical chiral building block in the synthesis of potent and selective Tropomyosin receptor kinase (Trk) inhibitors. This document delves into the synthesis, purification, and analytical characterization of this intermediate. Furthermore, it outlines its pivotal role in the drug discovery pipeline, detailing its application in the synthesis of advanced Trk inhibitors and subsequent evaluation in biochemical and cell-based assays. This guide is intended to equip researchers and drug development professionals with the necessary technical insights to effectively utilize this versatile intermediate in their research endeavors.

Introduction: The Significance of Trk Kinase Inhibition

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling, often through gene fusions, has been identified as an oncogenic driver in a diverse range of adult and pediatric tumors.[2] This has established the Trk family as a significant target for cancer therapeutics.[3] Moreover, Trk kinases are implicated in pain signaling pathways, making their inhibitors promising candidates for the development of novel analgesics.[4]

The development of small molecule inhibitors targeting the ATP-binding site of Trk kinases has emerged as a promising therapeutic strategy.[2] The chiral scaffold of this compound provides a key structural motif for the synthesis of these inhibitors, enabling specific interactions within the kinase domain.

Synthesis and Characterization of this compound

The synthesis of enantiomerically pure this compound is a critical step in the development of selective Trk inhibitors. Asymmetric synthesis strategies are employed to ensure the desired stereochemistry, which is often crucial for biological activity.

Proposed Asymmetric Synthesis Pathway

A plausible and efficient route to (S)-2-(pyrrolidin-2-yl)phenol hydrochloride involves the asymmetric reduction of a suitable precursor, followed by deprotection. This multi-step synthesis prioritizes stereocontrol and scalability.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-2-(2-methoxyphenyl)-2-oxoacetonitrile (B) To a solution of 2-methoxyphenylacetonitrile (A) in anhydrous THF at -78 °C is added a solution of lithium diisopropylamide (LDA). The resulting anion is then treated with di-tert-butyl dicarbonate ((Boc)2O) to yield the N-Boc protected intermediate (B).

Step 2: Asymmetric Reduction to (S)-N-Boc-2-amino-1-(2-methoxyphenyl)ethanol (C) The keto-nitrile (B) is subjected to an asymmetric reduction using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane (BH3), to stereoselectively form the (S)-amino alcohol (C).

Step 3: Cyclization to (S)-tert-butyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate (D) The hydroxyl group of (C) is activated by conversion to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N). Subsequent intramolecular cyclization is induced by a strong base like sodium hydride (NaH) to form the protected pyrrolidine (D).

Step 4: Demethylation to (S)-2-(Pyrrolidin-2-yl)phenol (E) The methyl ether of (D) is cleaved using a strong Lewis acid, such as boron tribromide (BBr3), to yield the free phenol (E).

Step 5: Hydrochloride Salt Formation (F) The final product, (S)-2-(pyrrolidin-2-yl)phenol hydrochloride (F), is obtained by treating a solution of the free base (E) in a suitable solvent like diethyl ether with a solution of hydrogen chloride in ether. The resulting precipitate is collected by filtration and dried under vacuum.

Physicochemical and Spectroscopic Data (Predicted)

| Property | Value |

| CAS Number | 1894060-68-4 |

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol [5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

| Storage | Store at room temperature under an inert atmosphere[5] |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, D₂O) δ (ppm): 7.20-6.80 (m, 4H, Ar-H), 4.55 (t, 1H, CH-pyrrolidine), 3.50-3.30 (m, 2H, CH₂-pyrrolidine), 2.30-1.90 (m, 4H, CH₂-pyrrolidine).

-

¹³C NMR (100 MHz, D₂O) δ (ppm): 155.0 (C-O), 130.0, 128.5, 121.0, 116.0 (Ar-C), 60.5 (CH-pyrrolidine), 47.0 (CH₂-pyrrolidine), 30.0, 25.0 (CH₂-pyrrolidine).

-

IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H stretch, broad), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1600, 1480 (Ar C=C stretch).

-

Mass Spectrometry (ESI+): m/z 164.1 [M+H]⁺ (free base).

Analytical Methods for Quality Control

Chiral HPLC for Enantiomeric Purity Assessment:

A robust chiral HPLC method is essential to determine the enantiomeric excess (e.e.) of the final product.

| Parameter | Value |

| Column | Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 25 °C |

| Expected Retention Times | (R)-enantiomer: ~8 min, (S)-enantiomer: ~10 min (hypothetical) |

Application in the Synthesis of Trk Inhibitors

This compound serves as a versatile starting material for the synthesis of a diverse range of Trk inhibitors. The phenol and the secondary amine of the pyrrolidine ring provide two key points for further chemical modification, allowing for the construction of complex macrocyclic or acyclic inhibitors.

Biological Evaluation of Synthesized Trk Inhibitors

Once synthesized, the novel Trk inhibitors derived from this compound must be rigorously evaluated for their biological activity. This typically involves a tiered screening approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess efficacy in a more physiologically relevant context.

Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the activity of a Trk kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of purified Trk kinase (TrkA, TrkB, or TrkC), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Compound Dilution: Prepare serial dilutions of the test inhibitor in the kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the Trk kinase. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

-

Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. After a 40-minute incubation at room temperature, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay assesses the ability of a Trk inhibitor to inhibit the growth of cancer cell lines that are dependent on Trk signaling (e.g., those harboring NTRK gene fusions).

Step-by-Step Protocol:

-

Cell Seeding: Seed a cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for 72 hours.

-

Viability Assessment: Measure cell viability using a suitable reagent such as CellTiter-Glo® (Promega) or MTT.

-

Data Analysis: Plot cell viability against the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value using non-linear regression.

Western Blot Analysis of Trk Signaling Pathway

Western blotting is used to confirm that the inhibitor is acting on its intended target by measuring the phosphorylation status of Trk and its downstream signaling proteins.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. This compound [myskinrecipes.com]

A Deep Dive into the Solubility of 2-(Pyrrolidin-2-yl)phenol Hydrochloride in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-2-yl)phenol hydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and drug development.[1][2] As an amine hydrochloride salt, its physicochemical properties, particularly its solubility in organic solvents, are critical determinants of its behavior in various stages of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive overview of the factors governing the solubility of this compound, offering both theoretical insights and practical methodologies for its assessment. Understanding the solubility profile of this compound is paramount for its effective utilization in medicinal chemistry and pharmaceutical sciences.[1]

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, with the chemical formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol , several key features dictate its solubility behavior.[2][3]

The molecule's structure, featuring a phenol group, a pyrrolidine ring, and a hydrochloride salt, creates a distinct polarity profile. The presence of the hydrochloride salt significantly enhances its aqueous solubility and stability compared to its freebase form.[1] This is a common strategy employed in pharmaceutical development to improve the handling and formulation of amine-containing active pharmaceutical ingredients (APIs).

The key structural components influencing solubility are:

-

The Phenolic Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, contributing to its interaction with polar protic solvents.

-

The Pyrrolidine Ring Nitrogen (as a Hydrochloride Salt): The protonated nitrogen atom in the pyrrolidine ring forms an ammonium salt with the chloride ion. This ionic character is a primary driver for its solubility in polar solvents.

-

The Aromatic Phenol Ring and the Pyrrolidine Ring: These non-polar hydrocarbon portions of the molecule contribute to its potential solubility in less polar organic solvents.

The interplay of these polar and non-polar functionalities results in a molecule with a nuanced solubility profile, necessitating careful solvent selection for various applications.

Theoretical Framework for Solubility Prediction

While empirical determination remains the gold standard, theoretical models can provide valuable predictive insights into the solubility of a compound in different solvents.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is a fundamental principle in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, being an ionic salt, is a polar compound. Therefore, it is expected to exhibit higher solubility in polar solvents.

Organic solvents can be broadly categorized based on their polarity into polar protic, polar aprotic, and non-polar solvents.[4]

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors.[5][6] The ionic nature of this compound suggests strong favorable interactions with these solvents through hydrogen bonding and ion-dipole interactions, leading to higher solubility.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5][7] While they can solvate cations, their interaction with the chloride anion might be weaker compared to protic solvents. Nevertheless, DMSO is known as a powerful and versatile solvent for a wide range of organic and inorganic compounds.[8][9][10]

-

Non-Polar Solvents: Solvents such as hexane and toluene have low dielectric constants and are poor solvents for polar and ionic compounds. It is anticipated that this compound would have very low solubility in these solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11][12] The principle is that substances with similar HSP values are likely to be miscible.

Qualitative Solubility Profile of this compound

While precise quantitative data is not widely published, a qualitative solubility profile can be inferred based on the chemical principles discussed above. This information is crucial for guiding experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding with the hydrochloride salt and phenol group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | Strong dipole-dipole interactions can solvate the ionic compound. DMSO is a particularly strong solvent.[8][9] |

| Slightly Polar | Dichloromethane (DCM), Chloroform | Low to Moderate | The organic backbone of the molecule may allow for some interaction, but the high polarity of the salt will limit solubility. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Lack of favorable intermolecular interactions to overcome the lattice energy of the ionic solid. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the original solubility in the organic solvent by accounting for the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. As a polar, ionic compound, it is predicted to be most soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic solvents such as DMSO. Its solubility is expected to be limited in non-polar solvents. While specific quantitative data is not widely available, the theoretical principles outlined in this guide, in conjunction with the detailed experimental protocol, provide a robust framework for scientists to predict, determine, and utilize the solubility properties of this important molecule effectively. This understanding will facilitate informed decisions in process development, formulation design, and ultimately, the advancement of new therapeutic agents.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

MySkinRecipes. This compound. [Link]

-

Ribeiro, A. C. F., et al. (2020). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. International Journal of Pharmaceutics, 575, 118931. [Link]

-

Justes, D. R., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 12938–12946. [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

PubChem. Dimethyl sulfoxide. [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

-

gChem Global. DMSO. [Link]

Sources

- 1. Application of Hansen Solubility Parameters to predict drug-nail interactions, which can assist the design of nail medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS#: 1894060-68-4 [amp.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. gchemglobal.com [gchemglobal.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Pyrrolidin-2-yl)phenol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-(Pyrrolidin-2-yl)phenol hydrochloride (CAS No: 1894060-68-4). While this molecule is recognized as a valuable intermediate in pharmaceutical research, particularly for agents targeting the central nervous system, detailed structural and conformational data are not extensively published.[1] This document, therefore, synthesizes information from foundational principles of stereochemistry, conformational analysis of analogous pyrrolidine-containing compounds, and spectroscopic theory to offer a robust predictive model of its behavior. We will explore the stereochemical implications of its chiral center, the puckering of the pyrrolidine ring, the rotational dynamics of the phenol substituent, and the pivotal role of intramolecular hydrogen bonding. Furthermore, this guide outlines a validated experimental and computational workflow for the empirical determination of this molecule's preferred conformation, providing a practical framework for researchers in drug design and development.

Introduction: A Key Intermediate in Neuropharmacology

This compound is a heterocyclic compound featuring a phenol ring attached to the C2 position of a pyrrolidine ring.[2][3] Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions in drug discovery.[1] The pyrrolidine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][5] The stereochemistry and conformation of substituents on the pyrrolidine ring are often critical determinants of biological activity. Given its structural similarity to known neuroactive molecules, understanding the three-dimensional arrangement of this compound is paramount for elucidating its potential interactions with biological targets and for the rational design of novel therapeutics.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1894060-68-4 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| SMILES | Oc1ccccc1C1CCCN1.Cl | [2][3] |

| Storage | Room temperature, inert atmosphere | [1][6] |

Molecular Structure and Stereochemistry

The fundamental structure of this compound comprises three key features that dictate its overall geometry: the aromatic phenol ring, the saturated pyrrolidine ring, and a single stereocenter.

The Chiral Center at C2

The C2 carbon of the pyrrolidine ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images: the (S)- and (R)-enantiomers. The specific enantiomer used in a synthesis is crucial, as different enantiomers of a drug often exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure 2-(Pyrrolidin-2-yl)phenol would typically start from a chiral precursor, such as (S)- or (R)-proline.[4]

Caption: The (S) and (R) enantiomers of 2-(Pyrrolidin-2-yl)phenol.

The Hydrochloride Salt

The molecule is supplied as a hydrochloride salt, meaning the basic nitrogen atom of the pyrrolidine ring is protonated. This has two significant consequences:

-

Increased Polarity and Solubility: The ionic character of the salt enhances solubility in polar solvents, including water and biological media.

-

Influence on Conformation: The presence of a positive charge on the nitrogen and an associated chloride counter-ion can influence the conformational preferences through electrostatic interactions and hydrogen bonding with the phenolic hydroxyl group.

Conformational Analysis

The overall conformation of this compound is determined by two primary degrees of freedom: the puckering of the pyrrolidine ring and the rotation around the C-C bond connecting the pyrrolidine and phenol rings.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar. To relieve ring strain, it adopts puckered conformations. The two most common puckering modes are the "envelope" (or "endo"/"exo") and "twist" conformations.[7] In the envelope conformation, four carbon atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific pucker adopted is influenced by the nature and stereochemistry of the substituents on the ring.[7] For a 2-substituted pyrrolidine, the substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Caption: Primary puckering modes of the pyrrolidine ring.

Rotation and the Role of Intramolecular Hydrogen Bonding

Rotation around the single bond between the C2 of the pyrrolidine and the C1 of the phenol ring gives rise to different rotational isomers, or rotamers. The spatial relationship between the phenolic hydroxyl group and the protonated pyrrolidine nitrogen is of paramount importance. A strong intramolecular hydrogen bond is highly probable between the phenolic proton (donor) and the lone pair of the pyrrolidine nitrogen (acceptor) in the free base, or with the chloride anion associated with the protonated nitrogen in the hydrochloride salt.[8][9][10] This interaction would significantly restrict rotation and favor a more planar, "closed" conformation.

Caption: "Closed" vs. "Open" conformations based on hydrogen bonding.

The existence and strength of this intramolecular hydrogen bond are critical for the molecule's properties. A stable intramolecular hydrogen bond can "mask" the polar hydroxyl and amine groups, increasing the molecule's lipophilicity and potentially enhancing its ability to cross the blood-brain barrier—a desirable trait for CNS-active drugs.[9]

Proposed Workflow for Conformational Determination

To empirically determine the dominant conformation of this compound, a combined experimental and computational approach is recommended. This self-validating system ensures that theoretical models are grounded in experimental data.

Caption: A validated workflow for conformational analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the connectivity and through-space proximity of atoms in solution.

-

Methodology:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire a standard ¹H NMR spectrum to identify the chemical shifts and coupling constants of all protons. The expected aromatic protons would appear between 6.7-7.2 ppm, while pyrrolidine protons would be found in the 1.9-3.4 ppm range.[11]

-

Acquire a 2D COSY spectrum to confirm proton-proton coupling networks.

-

Crucially, acquire a 2D NOESY or ROESY spectrum. The presence of a cross-peak between the phenolic OH proton and the protons on the pyrrolidine ring (especially the C2 proton) would provide direct evidence of a "closed" conformation with an intramolecular hydrogen bond in solution.

-

Acquire ¹³C and DEPT spectra for full carbon skeleton assignment.

-

2. Single Crystal X-Ray Diffraction:

-

Objective: To determine the precise three-dimensional structure in the solid state.

-

Methodology:

-

Grow single crystals of the compound, suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).[12]

-

Solve and refine the crystal structure to obtain atomic coordinates, bond lengths, bond angles, and torsional angles. This will provide definitive information about the ring pucker and the orientation of the phenol group in the crystalline state.

-

Computational Modeling

1. Conformational Search and DFT Optimization:

-

Objective: To identify all low-energy conformers and calculate their relative stabilities.

-

Methodology:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).[13]

-

Take the lowest energy conformers and perform full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[14]

-

Perform frequency calculations to confirm that the optimized structures are true energy minima.

-

Calculate the relative energies (including Gibbs free energy) of all stable conformers to predict their populations at room temperature (Boltzmann distribution).[15]

-

2. Prediction of NMR Parameters:

-

Objective: To compare theoretical models with experimental data.

-

Methodology:

-

Using the DFT-optimized geometries, calculate the NMR chemical shifts and spin-spin coupling constants.

-

Compare the calculated values with the experimental NMR data. A strong correlation validates the predicted dominant conformation in solution.

-

Conclusion

While direct experimental data for this compound is not widely available in peer-reviewed literature, a detailed understanding of its molecular structure and conformation can be achieved through the application of established chemical principles. The molecule possesses a key chiral center at C2 of the pyrrolidine ring, which itself adopts a non-planar puckered conformation. The most significant determinant of its overall three-dimensional shape is likely a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the protonated pyrrolidine nitrogen. This interaction would favor a "closed," relatively planar conformation, a feature that could profoundly impact its pharmacological properties, including membrane permeability and target binding. The integrated experimental and computational workflow presented in this guide provides a clear and robust pathway for researchers to definitively characterize this important pharmaceutical intermediate, thereby facilitating its application in the development of novel CNS-active agents.

References

- Sobekbio Biosciences. This compound AG00I2S8.

-

ResearchGate. The results of the conformational analysis. [Link]

- MySkinRecipes. This compound.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- BLD Pharm. 1894060-68-4|this compound.

-

MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

-

PubMed Central (PMC). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. [Link]

-

PubMed Central (PMC). Unveiling Repulsion in Intramolecular H-Bonded Systems. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubMed. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. [Link]

-

MDPI. Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. [Link]

-

PubMed. Intramolecular hydrogen bonding in medicinal chemistry. [Link]

-

PubMed Central (PMC). Conformational analysis of macrocycles: comparing general and specialized methods. [Link]

- Sobekbio Biosciences. This compound AG00I2S8.

-

PubChem. 2-(Pyrrolidin-1-yl)phenol. [Link]

-

American Elements. (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. [Link]

- Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).

-

PubMed. Inter- And Intramolecular Hydrogen Bonding in Phenol Derivatives: A Model System for poly-L-tyrosine. [Link]

-

PubMed Central (PMC). Introduction to “Intramolecular Hydrogen Bonding 2018”. [Link]

-

PubMed Central (PMC). Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization. [Link]

-

Central Washington University. Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [Link]

-

Royal Society of Chemistry. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [mail.sobekbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 1894060-68-4|this compound|BLD Pharm [bldpharm.com]

- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling Repulsion in Intramolecular H-Bonded Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 14. Inter- and intramolecular hydrogen bonding in phenol derivatives: a model system for poly-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-(Pyrrolidin-2-yl)phenol Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Pyrrolidin-2-yl)phenol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra for this specific hydrochloride salt, this guide establishes a robust framework of predicted data, grounded in the analysis of structurally related molecules, and complements it with detailed, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound is a chiral organic compound of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active molecules. Its potential applications in the development of central nervous system agents and enzyme inhibitors make a thorough understanding of its structure and purity essential.[1] The hydrochloride salt form typically enhances solubility and stability, making it suitable for a range of in vitro and in vivo studies.

Accurate spectroscopic characterization is the cornerstone of chemical research and development, ensuring the identity, purity, and structure of a synthesized compound. This guide provides the expected spectroscopic data for this compound and outlines the methodologies to obtain and validate these findings experimentally.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on the known spectroscopic behaviors of the phenol, pyrrolidine, and hydrochloride salt functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][3][4][5] For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Broad Singlet | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration. |

| ~9.0 | Broad Singlet | 2H | N-H₂⁺ | The protonated nitrogen of the pyrrolidine ring is expected to be a broad singlet due to rapid exchange. |

| 7.20 - 7.40 | Multiplet | 2H | Ar-H | Aromatic protons ortho and para to the hydroxyl group. |

| 6.80 - 7.00 | Multiplet | 2H | Ar-H | Aromatic protons meta to the hydroxyl group. |

| ~4.50 | Multiplet | 1H | C2-H (Pyrrolidine) | The methine proton at the chiral center, adjacent to the phenyl ring and the nitrogen. |

| 3.20 - 3.40 | Multiplet | 2H | C5-H₂ (Pyrrolidine) | The methylene protons adjacent to the nitrogen. |

| 2.00 - 2.20 | Multiplet | 2H | C3-H₂ (Pyrrolidine) | A methylene group in the pyrrolidine ring. |

| 1.80 - 2.00 | Multiplet | 2H | C4-H₂ (Pyrrolidine) | A methylene group in the pyrrolidine ring. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-OH (Aromatic) | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~130.0 | C-C (Aromatic) | The aromatic carbon attached to the pyrrolidine ring. |

| ~128.0, ~125.0 | CH (Aromatic) | Aromatic methine carbons. |

| ~118.0, ~115.0 | CH (Aromatic) | Aromatic methine carbons, influenced by the electron-donating hydroxyl group. |

| ~60.0 | C2 (Pyrrolidine) | The chiral carbon attached to the phenyl ring and nitrogen. |

| ~45.0 | C5 (Pyrrolidine) | The carbon adjacent to the protonated nitrogen. |

| ~30.0 | C3 (Pyrrolidine) | A pyrrolidine methylene carbon. |

| ~25.0 | C4 (Pyrrolidine) | A pyrrolidine methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound, the IR spectrum is expected to show characteristic absorptions for the O-H, N-H, C-H, and C=C bonds.

Predicted IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Broad | O-H Stretch | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. |

| 2800 - 2400 | Broad | N-H₂⁺ Stretch | Characteristic broad absorption for a secondary amine salt. |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the pyrrolidine ring. |

| ~1600, ~1480 | Strong | Aromatic C=C Stretch | Benzene ring skeletal vibrations. |

| ~1250 | Strong | C-O Stretch | Phenolic C-O bond stretching. |

| ~1100 | Medium | C-N Stretch | Stretching of the carbon-nitrogen bond in the pyrrolidine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[7][8][9] Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Rationale |

| 164.11 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₀H₁₃NO). The hydrochloride is not observed. |

| 147.08 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated pyrrolidine ring. |

| 120.08 | [M+H - C₂H₄N]⁺ | Fragmentation of the pyrrolidine ring. |

| 94.04 | [C₆H₅OH]⁺ | The phenol cation radical. |

| 70.06 | [C₄H₈N]⁺ | The pyrrolidinium iminium ion, a common fragment for pyrrolidine-containing compounds. |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of NMR, IR, and MS data for this compound.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial.[4] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH, NH₂⁺).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling.[10] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Reference the spectrum using either an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[5]

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

For both spectra, identify the chemical shift of each peak.

-

Infrared (IR) Spectroscopy Protocol

This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common technique for solid samples.[11][12]

Diagram of the ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Clean the surface of the ATR crystal (commonly diamond or germanium) with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

-

Background Collection:

-

Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Measurement:

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Use the instrument's pressure clamp to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[13]

-

Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber.

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol

This protocol details the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).[14][15]

Diagram of the ESI-MS Experimental Workflow

Caption: Workflow for ESI-MS data acquisition and analysis.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.[16]

-

Further dilute this stock solution with the mobile phase (e.g., a mixture of water and methanol or acetonitrile with a small amount of formic acid to promote protonation) to a final concentration of 1-10 µg/mL.

-

If the solution is not perfectly clear, filter it through a 0.22 µm syringe filter to prevent clogging of the instrument.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ESI source to positive ion mode.

-

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or by injection into a liquid chromatography (LC) system.[17][18]

-

-

Data Acquisition:

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion of the free base ([M+H]⁺).

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a detailed framework of the expected NMR, IR, and MS data, enabling researchers to confidently identify and characterize this compound. By following the outlined experimental protocols, scientists can generate high-quality, reliable spectroscopic data, ensuring the integrity and validity of their research. The synergy between predicted data and robust experimental methodology presented here serves as a valuable resource for any professional working with this and structurally related compounds.

References

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Illinois Urbana-Champaign. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Tips for ATR Sampling. Gammadata. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

-

Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. American Chemical Society. [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

-

Sample Preparation – FT-IR/ATR. University of Florida. [Link]

-

NMR Spectroscopy. Michigan State University. [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

-

2-(Pyrrolidin-1-yl)phenol. PubChem. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

-

2-(1-Pyrrolidinyl)phenol - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

This compound. MySkinRecipes. [Link]

-

2-(1H-Pyrrol-1-Yl)Phenol. PubChem. [Link]

-

Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

-

(R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride. American Elements. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Glen Jackson - West Virginia University. [Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Institutes of Health. [Link]

-

2-Pyrrolidinone. NIST WebBook. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. inchemistry.acs.org [inchemistry.acs.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 9. researchgate.net [researchgate.net]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. agilent.com [agilent.com]

- 12. gammadata.se [gammadata.se]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Discovery and History of Pyrrolidine-Containing Phenols

For Researchers, Scientists, and Drug Development Professionals